4,7-Dimethyl-1,10-phenanthroline: A Technical Guide for Researchers
4,7-Dimethyl-1,10-phenanthroline: A Technical Guide for Researchers
CAS Number: 3248-05-3
This technical guide provides an in-depth overview of 4,7-Dimethyl-1,10-phenanthroline, a versatile heterocyclic organic compound widely utilized in chemical research and development. This document is intended for researchers, scientists, and drug development professionals, offering comprehensive data on its properties, experimental protocols for its application, and insights into its biological significance.
Core Properties and Specifications
4,7-Dimethyl-1,10-phenanthroline, a derivative of 1,10-phenanthroline, is a crystalline solid at room temperature. Its chemical structure features a planar tricyclic system with two nitrogen atoms strategically positioned for the chelation of metal ions.
Physicochemical Properties
The key physicochemical properties of 4,7-Dimethyl-1,10-phenanthroline are summarized in the table below, providing a ready reference for experimental design and execution.
| Property | Value | Reference |
| CAS Number | 3248-05-3 | [1][2][3][4] |
| Molecular Formula | C₁₄H₁₂N₂ | [1][2][3] |
| Molecular Weight | 208.26 g/mol | [1][3] |
| Appearance | White to off-white or pale brown crystalline powder | [3] |
| Melting Point | 193-195 °C | [1][3] |
| Solubility | Soluble in benzene (B151609) and alcohol; slightly soluble in water. | [1][3] |
Spectral Data
Spectroscopic data is crucial for the identification and characterization of 4,7-Dimethyl-1,10-phenanthroline. The following table outlines its key spectral features.
| Spectral Data | Key Features |
| ¹H NMR | Provides information on the proton environment in the molecule. |
| Infrared (IR) | Shows characteristic absorption bands for the aromatic rings and C-H bonds. |
| UV-Vis | Exhibits absorption maxima in the ultraviolet region, which can be influenced by solvent and metal complexation. |
Experimental Protocols
This section details methodologies for the synthesis, purification, and a key application of 4,7-Dimethyl-1,10-phenanthroline in quantitative analysis.
Synthesis of 4,7-Dimethyl-1,10-phenanthroline
A more modern approach for synthesizing substituted phenanthrolines involves a one-step reaction of o-diaminobenzene with a suitable ketone or diketone in the presence of a mixed dehydrating agent, such as a mixture of hydrochloric acid and an organic acid. This method is reported to be milder and produce high-purity products.
Purification
Purification of the synthesized 4,7-Dimethyl-1,10-phenanthroline is typically achieved through recrystallization. A suitable solvent system, such as ethanol (B145695) or a mixture of ethanol and water, can be employed to obtain high-purity crystals. The purity of the compound can be assessed by its melting point and spectroscopic techniques.
Spectrophotometric Determination of Iron
4,7-Dimethyl-1,10-phenanthroline is an excellent chelating agent for the spectrophotometric determination of iron(II) ions. The formation of a stable, colored complex allows for sensitive and accurate quantification. The following is a general protocol:
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Preparation of Standard Solutions: A series of standard iron(II) solutions of known concentrations are prepared.
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Reduction of Iron(III): If the sample contains iron(III), a reducing agent such as hydroxylamine (B1172632) hydrochloride is added to convert it to iron(II).
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Complex Formation: A solution of 4,7-Dimethyl-1,10-phenanthroline is added to the iron(II) solutions. The pH is adjusted to an optimal range (typically between 3 and 9) using a buffer solution to ensure complete complex formation.
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Spectrophotometric Measurement: The absorbance of the resulting colored complex is measured at its wavelength of maximum absorbance (λmax) using a spectrophotometer.
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Calibration Curve: A calibration curve is constructed by plotting the absorbance values of the standard solutions against their corresponding concentrations.
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Determination of Unknown Concentration: The absorbance of the unknown sample is measured, and its iron concentration is determined from the calibration curve.
Applications in Research and Drug Development
4,7-Dimethyl-1,10-phenanthroline and its metal complexes have garnered significant interest in various research fields, particularly in the development of novel therapeutic agents.
Anticancer Properties of a Vanadium Complex (METVAN)
A notable application of 4,7-Dimethyl-1,10-phenanthroline is as a ligand in the organometallic compound Bis(4,7-dimethyl-1,10 phenanthroline) sulfatooxovanadium(IV), known as METVAN. This complex has demonstrated promising antileukemic activity.[5][6]
The mechanism of action of METVAN involves the induction of apoptosis (programmed cell death) in cancer cells.[5][6] Key events in this process include:
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Inhibition of Matrix Metalloproteinases (MMPs): METVAN has been shown to inhibit the activity of MMPs, enzymes that play a crucial role in cancer cell invasion and metastasis.[5][6]
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Induction of Apoptosis: The complex triggers the apoptotic cascade in leukemic cells, leading to their elimination.[5][6]
Visualizations
To further elucidate the experimental workflows and biological pathways discussed, the following diagrams are provided in the DOT language.
Caption: Experimental workflow for the synthesis and application of 4,7-Dimethyl-1,10-phenanthroline.
Caption: Proposed signaling pathway for the antileukemic activity of METVAN.
References
- 1. pstorage-acs-6854636.s3.amazonaws.com [pstorage-acs-6854636.s3.amazonaws.com]
- 2. documents.thermofisher.com [documents.thermofisher.com]
- 3. Apoptosis inducing novel anti-leukemic agent, bis(4,7-dimethyl-1,10 phenanthroline) sulfatooxovanadium(IV) [VO(SO4)(Me2-Phen)2] depolarizes mitochondrial membranes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Bis(4,7-dimethyl-1,10-phenanthroline) sulfatooxovanadium(I.V.) as a novel antileukemic agent with matrix metalloproteinase inhibitory activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. egyankosh.ac.in [egyankosh.ac.in]
- 6. chem321labspring11.pbworks.com [chem321labspring11.pbworks.com]
